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Introduction
1-Cyclohexylazetidine-2-carboxylic acid is a synthetic, non-proteinogenic amino acid that

presents a unique structural scaffold for chemical and pharmaceutical research. As a derivative

of azetidine-2-carboxylic acid, it is a conformationally constrained analogue of proline, a critical

amino acid in protein structure.[1][2] The incorporation of a cyclohexyl group on the azetidine

nitrogen introduces significant lipophilicity, a property that can profoundly influence a

molecule's pharmacokinetic profile, including its bioavailability and interaction with biological

targets.[1] The inherent ring strain of the four-membered azetidine heterocycle imparts distinct

reactivity compared to its five-membered proline counterpart.[1] This guide provides a

comprehensive technical overview of the chemical properties, synthesis, and analytical

characterization of 1-Cyclohexylazetidine-2-carboxylic acid, offering field-proven insights for

its application as a versatile building block in medicinal chemistry and drug discovery.[1][3]
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The unique chemical behavior of 1-Cyclohexylazetidine-2-carboxylic acid is a direct

consequence of its molecular architecture, which combines a strained heterocyclic ring, a

carboxylic acid functional group, and a bulky lipophilic substituent.

Chemical Structure
The molecule consists of a saturated four-membered nitrogen-containing ring (azetidine)

substituted at the 1-position with a cyclohexyl group and at the 2-position with a carboxylic

acid.

Caption: 2D Structure of 1-Cyclohexylazetidine-2-carboxylic acid.

Physicochemical Data
The combination of a polar carboxylic acid and a nonpolar cyclohexyl ring results in amphiphilic

character. Quantitative data for the parent acid is not readily available; therefore, properties are

derived from its structural components and related analogues like its 3-carboxylic acid isomer.
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Property Value / Observation Rationale / Source

Molecular Formula C₁₀H₁₇NO₂ Based on structure.

Molecular Weight 183.25 g/mol [4]

Appearance
Expected to be a white to off-

white crystalline solid.

Based on analogues like

Azetidine-2-carboxylic acid

and its 3-carboxylic acid

isomer.[2][4]

IUPAC Name
1-cyclohexylazetidine-2-

carboxylic acid

pKa (Carboxylic Acid) ~2-4

Estimated based on typical

pKa values for α-amino acids.

The electron-withdrawing

effect of the protonated amine

increases acidity compared to

a standard carboxylic acid.

pKa (Amine) ~9-11

Estimated based on typical

pKa values for secondary

amines incorporated into a

cyclic system.

logP (Octanol/Water) >1.0 (Predicted)

The presence of the large,

nonpolar cyclohexyl group

significantly increases

lipophilicity compared to the

parent azetidine-2-carboxylic

acid.[1]

Solubility

Soluble in polar organic

solvents (e.g., MeOH, DMSO)

and aqueous solutions at high

or low pH. Limited solubility in

nonpolar solvents and neutral

water.

Inferred from amphiphilic

structure.
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Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The

expected data below serves as a reference for researchers synthesizing or handling this

compound.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each component of the

molecule.[5][6]

Carboxylic Acid Proton (-COOH): A very broad singlet, significantly downfield, typically in the

10-13 ppm range. This signal's position is sensitive to concentration and solvent and will

disappear upon exchange with D₂O.[5][6]

Azetidine Ring Protons: Complex multiplets between ~2.0 and 4.0 ppm. The proton at the C2

position (α to the carbonyl) will be deshielded.

Cyclohexyl Ring Protons: A series of broad, overlapping multiplets in the aliphatic region,

typically between ~1.0 and 2.5 ppm.

¹³C NMR Spectroscopy
The carbon spectrum provides clear evidence of the carbon framework.[5][6][7]

Carbonyl Carbon (-C=O): A signal in the downfield region, characteristic of carboxylic acids,

around 170-185 ppm.[6]

Azetidine Ring Carbons: Signals typically in the range of 40-70 ppm. The C2 carbon will be

deshielded due to its attachment to both nitrogen and the carboxyl group.

Cyclohexyl Ring Carbons: Signals in the aliphatic region, typically between 25-60 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is highly diagnostic for the carboxylic acid functional group.[5][6]
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O-H Stretch: A very prominent, broad absorption band from ~2500 to 3300 cm⁻¹,

characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]

C-H Stretch: Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation.

Molecular Ion (M⁺): A peak corresponding to the molecular weight (183.25 m/z for the neutral

molecule). In electrospray ionization (ESI), this would be observed as [M+H]⁺ at 184.12 m/z

or [M-H]⁻ at 182.11 m/z.

Key Fragments: Common fragmentation pathways would include the loss of the carboxyl

group (-COOH, 45 Da) and characteristic fragmentation of the cyclohexyl ring.[6]

Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 1-Cyclohexylazetidine-2-carboxylic acid is

fundamental to its application as a chemical building block.

Synthetic Approach
The synthesis of N-substituted azetidine-2-carboxylates is often achieved via an intramolecular

cyclization of a suitable linear precursor.[1] The final carboxylic acid is then obtained by ester

hydrolysis. This multi-step process ensures high yields and purity.

Step 1: Nucleophilic Substitution Step 2: Intramolecular Cyclization Step 3: Ester Hydrolysis

Methyl 2,4-dibromobutanoate
+ Cyclohexylamine

N-substituted Amino Ester
(Intermediate)

SN2 Reaction N-substituted Amino Ester Methyl 1-cyclohexylazetidine-
2-carboxylate

Base-induced
4-exo-tet cyclization Methyl Ester Derivative 1-Cyclohexylazetidine-

2-carboxylic Acid (Final Product)

Acid or Base
Catalysis
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Caption: Synthetic workflow for 1-Cyclohexylazetidine-2-carboxylic acid.

Protocol: Representative Synthesis

Causality: This protocol leverages a classical approach where a primary amine

(cyclohexylamine) acts as a nucleophile to displace a primary halide. The subsequent base-

induced cyclization is kinetically favored to form the strained four-membered ring.[1] Final

hydrolysis is a standard deprotection step.

Step 1: Formation of the Intermediate.

To a solution of methyl 2,4-dibromobutanoate (1.0 eq) in a suitable aprotic solvent (e.g.,

acetonitrile), add cyclohexylamine (2.2 eq) dropwise at room temperature.

Stir the reaction mixture for 12-24 hours. The excess amine acts as both the nucleophile

and a scavenger for the HBr byproduct.

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

Upon completion, filter the mixture to remove cyclohexylammonium bromide salt and

concentrate the filtrate under reduced pressure.

Step 2: Intramolecular Cyclization.

Dissolve the crude intermediate from Step 1 in a suitable solvent like THF or DMSO.

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride

(NaH) (1.5 eq), to the solution.

Heat the mixture gently (e.g., 50-70 °C) to promote the intramolecular cyclization.[8]

Monitor the formation of the cyclized methyl ester product.

After completion, quench the reaction, extract the product with an organic solvent (e.g.,

ethyl acetate), and purify by column chromatography.
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Step 3: Ester Hydrolysis.

Dissolve the purified methyl 1-cyclohexylazetidine-2-carboxylate (1.0 eq) in a mixture of

methanol and water.

Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

(2-3 eq).

Stir at room temperature until the ester is fully consumed (monitored by TLC/LC-MS).

Carefully acidify the reaction mixture to a pH of ~2-3 with aqueous HCl. This protonates

the carboxylate and the amine.

The final product may precipitate or can be isolated by extraction or lyophilization.

Chemical Reactivity
The reactivity is governed by the interplay between the carboxylic acid, the tertiary amine, and

the strained azetidine ring.[1]

Carboxylic Acid Reactions: The -COOH group undergoes typical reactions such as:

Amide Bond Formation: Coupling with amines using standard peptide coupling reagents

(e.g., EDC, HBTU) to form peptides or other amide derivatives. This is a cornerstone of its

use in medicinal chemistry.

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification)

to yield esters.

Reduction: Can be reduced to the corresponding primary alcohol, 1-cyclohexylazetidin-2-

yl)methanol, using strong reducing agents like LiAlH₄.

Azetidine Ring and Tertiary Amine:

Basicity: The lone pair on the nitrogen atom makes the molecule basic, allowing it to form

salts with acids.
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Nucleophilicity: The nitrogen can act as a nucleophile, for example, reacting with alkyl

halides to form quaternary ammonium salts.

Ring Strain: While more stable than an aziridine ring, the azetidine ring possesses

significant strain energy.[1] This makes it susceptible to ring-opening reactions under

harsh conditions (e.g., strong reducing agents or certain nucleophiles), a reactivity profile

that can be exploited in synthetic design.

Analytical Methodologies
Robust analytical methods are crucial for ensuring the purity and identity of 1-
Cyclohexylazetidine-2-carboxylic acid in a research setting.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

Causality: Reversed-phase HPLC is the standard method for analyzing polar to moderately

nonpolar small molecules. A C18 column provides a nonpolar stationary phase that retains the

molecule based on its lipophilic character (driven by the cyclohexyl group). An acidic mobile

phase modifier is used to suppress the ionization of the carboxylic acid and protonate the

amine, ensuring a single, well-defined species is analyzed, which results in sharp, symmetrical

peaks.[9][10]

Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detection.

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0-2 min: 5% B

2-15 min: Linear gradient from 5% to 95% B

15-18 min: Hold at 95% B

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b100188
https://www.benchchem.com/product/b102142?utm_src=pdf-body
https://www.benchchem.com/product/b102142?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12552869/
https://www.mdpi.com/1420-3049/25/21/4883
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18-20 min: Return to 5% B and equilibrate.

Flow Rate: 1.0 mL/min.

Detection:

UV: Low wavelength (e.g., 200-210 nm) due to lack of a strong chromophore.

MS (ESI+): Monitor for the [M+H]⁺ ion at 184.12 m/z for superior sensitivity and selectivity.

[11]

Sample Preparation: Dissolve the compound in a small amount of methanol or the initial

mobile phase composition.

Applications in Research and Drug Development
The unique structural features of 1-Cyclohexylazetidine-2-carboxylic acid make it a valuable

asset in modern drug design.

Proline Analogue: Azetidine-2-carboxylic acid is a known proline mimic that can be

misincorporated into proteins, disrupting their structure and function.[1][2] The N-cyclohexyl

derivative serves as a tool to introduce this constrained scaffold into peptides with modified

solubility and binding properties.

Conformationally Constrained Scaffold: The rigid four-membered ring reduces the

conformational flexibility of molecules into which it is incorporated. This is a powerful strategy

in drug design to lock a molecule into its bioactive conformation, potentially increasing

potency and reducing off-target effects.

Lipophilicity Modification: The cyclohexyl group is a common bioisostere for a phenyl ring but

without the potential for aromatic metabolism. Its inclusion significantly increases the

lipophilicity of the parent scaffold, which can be tuned to optimize absorption, distribution,

metabolism, and excretion (ADME) properties.[1]

Building Block for Novel Heterocycles: The reactive handles (amine and carboxylic acid)

allow for its use as a starting point in the synthesis of more complex, biologically active

heterocyclic systems.[3]
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Conclusion
1-Cyclohexylazetidine-2-carboxylic acid is a strategically designed synthetic building block

with significant potential for researchers in chemistry and pharmacology. Its chemical properties

are defined by the trifecta of a strained azetidine ring, a versatile carboxylic acid group, and a

lipophilic cyclohexyl substituent. A thorough understanding of its synthesis, reactivity, and

analytical profile, as outlined in this guide, empowers scientists to effectively leverage this

compound in the rational design of novel peptides, enzyme inhibitors, and other therapeutic

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter19/Acidspec.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra08884a
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra08884a
https://pubmed.ncbi.nlm.nih.gov/12552869/
https://pubmed.ncbi.nlm.nih.gov/12552869/
https://www.mdpi.com/1420-3049/25/21/4883
https://www.chromatographyonline.com/view/development-high-sensitivity-method-analysis-clopidogrel-and-clopidogrel-carboxylic-acid-metabolit-0
https://www.benchchem.com/product/b102142#1-cyclohexylazetidine-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b102142#1-cyclohexylazetidine-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b102142#1-cyclohexylazetidine-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b102142#1-cyclohexylazetidine-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b102142?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

